molecular formula C17H19N5O2S B13978092 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol

2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol

Cat. No.: B13978092
M. Wt: 357.4 g/mol
InChI Key: HSJNCNFEMKDGPU-UHFFFAOYSA-N
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Description

2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol is a thieno[2,3-d]pyrimidine derivative characterized by a morpholino group at the 4-position and a pyrimidin-5-yl substituent at the 2-position of the fused pyrimidine ring. This structural motif is significant in medicinal chemistry due to the thieno[2,3-d]pyrimidine core's ability to mimic purine bases, enabling interactions with biological targets such as kinases and epigenetic regulators .

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-morpholin-4-yl-2-pyrimidin-5-ylthieno[2,3-d]pyrimidin-6-yl)propan-2-ol

InChI

InChI=1S/C17H19N5O2S/c1-17(2,23)13-7-12-15(22-3-5-24-6-4-22)20-14(21-16(12)25-13)11-8-18-10-19-9-11/h7-10,23H,3-6H2,1-2H3

InChI Key

HSJNCNFEMKDGPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(N=C(N=C2S1)C3=CN=CN=C3)N4CCOCC4)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol generally follows a modular approach:

  • Construction of the thieno[2,3-d]pyrimidine core, often starting from pyrimidine-5-carbaldehydes or dichloropyrimidine derivatives.
  • Introduction of substituents at key positions (4, 6) on the thieno ring system.
  • Incorporation of the morpholino moiety and the pyrimidin-5-yl substituent via nucleophilic aromatic substitution or cross-coupling reactions.
  • Final installation of the isopropanol group at position 6 or through side-chain modification.

Core Construction from Pyrimidine-5-carbaldehydes

A key step involves the cyclization of pyrimidine-5-carbaldehyde derivatives to form the thieno[2,3-d]pyrimidine ring system. According to Tumkevičius et al. (2003), the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with thiol-containing nucleophiles in solvents like 2-propanol under mild heating leads to cyclocondensation and formation of the thieno[2,3-d]pyrimidine core (Scheme 1 in their study).

  • Example: Reaction with (1H-benzimidazol-2-yl)methanethiol at 50°C in DMF yielded 6-(benzimidazol-2-yl)thienopyrimidine.
  • The intermediate benzimidazolylmethylthio derivative can be isolated at room temperature and then cyclized by heating in 2-propanol for 4 hours to complete ring closure.

This method highlights the importance of controlling temperature and solvent to steer the reaction pathway toward the desired heterocyclic scaffold.

Functionalization with Morpholino and Pyrimidin-5-yl Groups

The introduction of the morpholino substituent at position 4 and the pyrimidin-5-yl group at position 2 is typically achieved by nucleophilic aromatic substitution on halogenated intermediates or via palladium-catalyzed cross-coupling reactions.

  • Patent WO2008070740A1 describes procedures where 2-chloro or 6-chlorothieno[3,2-d]pyrimidine derivatives are reacted with morpholine or pyrimidinyl nucleophiles to yield corresponding substituted products.
  • For example, a 2-chloro-4-morpholinylthieno[3,2-d]pyrimidin-6-ylmethyl intermediate was synthesized using nucleophilic substitution with morpholine.

These steps require careful control of reaction conditions such as temperature, solvent, and base to optimize yields and regioselectivity.

Installation of the Isopropanol Moiety

The isopropanol group at position 6 is introduced either by direct substitution or by modifying an aldehyde or ketone precursor.

  • In the literature, 2-propanol (isopropanol) has been used both as a solvent and as a reagent to facilitate cyclization and side-chain formation.
  • The hydroxyl group can be installed via reduction of a carbonyl precursor or by nucleophilic substitution with an appropriate isopropanol derivative.

Data Table: Summary of Key Preparation Steps

Step No. Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Reference
1 4,6-Dichloro-2-methylthiopyrimidine-5-carbaldehyde (1H-benzimidazol-2-yl)methanethiol, DMF, 50°C 6-(Benzimidazol-2-yl)thienopyrimidine Moderate
2 Benzimidazolylmethylthio derivative Heating in 2-propanol, 4 h Cyclized thieno[2,3-d]pyrimidine core 32 (isolated intermediate)
3 2-Chlorothieno[3,2-d]pyrimidine derivative Morpholine, base, solvent 4-Morpholino substituted thieno[3,2-d]pyrimidine Not specified
4 Morpholino-substituted intermediate Pyrimidin-5-yl nucleophile 2-(Pyrimidin-5-yl) substituted derivative Not specified
5 Aldehyde or ketone precursor Reduction or nucleophilic substitution with isopropanol derivatives 2-(Propan-2-ol) substituted final compound Not specified

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve heating under reflux, using solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The target compound’s thieno[2,3-d]pyrimidine core differs from thieno[3,2-d]pyrimidine (e.g., ifupinostat ) in the orientation of the thiophene ring. This positional isomerism impacts binding affinity; for example, thieno[3,2-d]pyrimidines in ifupinostat exhibit histone deacetylase (HDAC) inhibition, whereas thieno[2,3-d]pyrimidines are more commonly associated with kinase modulation .
  • Thieno[2,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: Pyrido[3,2-d]pyrimidine derivatives (e.g., ’s compound) replace the thiophene ring with a pyridine, altering electronic properties and hydrogen-bonding capabilities. This substitution may reduce metabolic stability compared to sulfur-containing thieno analogs .

Substituent Effects

  • Morpholino Group: The 4-morpholino group in the target compound is a common pharmacophore in kinase inhibitors (e.g., PI3K/AKT/mTOR pathway inhibitors). Comparatively, cyclopentylamino groups in Ribociclib impurities () prioritize bulky hydrophobic interactions, whereas morpholino enhances water solubility .
  • Pyrimidin-5-yl Substituent: The 2-pyrimidin-5-yl group may engage in π-π stacking with aromatic residues in target proteins. Similar substituents in Beckers et al.’s EGFR inhibitors (e.g., indol-2-yl methanones) show enhanced potency due to extended planar interactions .

Kinase Inhibition

Thieno[2,3-d]pyrimidines with morpholino groups (e.g., the target compound) are hypothesized to inhibit kinases such as EGFR or CDKs, akin to Beckers et al.’s compounds (IC₅₀ values: 10–50 nM for EGFR) . In contrast, pyrido[3,2-d]pyrimidines () may target alternative pathways due to altered electronics .

Epigenetic Modulation

Ifupinostat’s HDAC inhibition (IC₅₀: <100 nM) suggests that morpholino-containing thienopyrimidines can engage epigenetic targets. The target compound’s tertiary alcohol may further modulate binding to zinc-dependent deacetylases .

Solubility and Bioavailability

The propan-2-ol group in the target compound improves aqueous solubility compared to methylsulfanyl or chloro-substituted analogs (e.g., ’s derivatives), which exhibit logP values >3.0 .

Biological Activity

2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology. This compound's structure includes a morpholine moiety and a thieno[2,3-d]pyrimidine core, which are associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C17H19N5O2S
  • Molecular Weight : 357.4 g/mol

The presence of functional groups such as the hydroxyl group on the propanol portion enhances its reactivity and potential interactions with biological targets. The thieno[2,3-d]pyrimidine core is particularly significant for its established anticancer properties.

Anticancer Activity

Research indicates that compounds with a thienopyrimidine structure exhibit significant activity against various cancer cell lines. For instance, derivatives similar to 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol have been evaluated for their ability to inhibit tumor growth in human lung cancer and hepatocellular carcinoma cell lines .

Case Study: Breast Cancer Inhibition
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 comparable to paclitaxel (PTX), a standard chemotherapeutic agent, indicating strong inhibitory effects .

CompoundIC50 (μM)Comparison
2-(4-Morpholino...27.6Similar to PTX (29.3 μM)
PTX29.3Standard control

The mechanism by which thienopyrimidine derivatives exert their anticancer effects often involves the inhibition of key cellular pathways, including those mediated by tyrosine kinases and vascular endothelial growth factor (VEGF). These pathways are crucial for tumor growth and metastasis .

Structure-Activity Relationships (SAR)

The structural characteristics of 2-(4-Morpholino... significantly influence its biological activity. The morpholine group enhances solubility and bioavailability, while the thienopyrimidine core is critical for its anticancer properties. Research has identified several derivatives that show varying degrees of activity against different cancer types:

Compound NameStructureNotable Activity
4-Morpholino-thieno[3,2-d]pyrimidineStructure AAnticancer
7-Methyl-thieno[3,2-d]pyrimidineStructure BAntiviral
4-Amino-thieno[3,2-d]pyrimidineStructure CAntimicrobial

Pharmacokinetics and Toxicity

Preliminary studies suggest that 2-(4-Morpholino...) has favorable pharmacokinetic properties in vitro, showing acceptable toxicity levels in HeLa cells . Further investigations are necessary to fully understand the compound's safety profile and bioavailability.

Q & A

Q. Q: What are the common synthetic routes for preparing 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol?

A: The compound is typically synthesized via multi-step reactions involving heterocyclic coupling. A three-step sequence (as seen in pyrrolo[2,3-d]pyrimidine derivatives) includes:

  • Step 1: Formation of the thieno[2,3-d]pyrimidine core using Suzuki-Miyaura coupling for pyrimidin-5-yl substitution .
  • Step 2: Morpholino group introduction via nucleophilic substitution or palladium-catalyzed amination.
  • Step 3: Final propan-2-ol moiety attachment through alkylation or hydroxylation.
    Purification often employs silica gel chromatography, with yields optimized by controlling reaction time and temperature (e.g., 60–90% yields reported for analogous compounds) .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

A: Key parameters include:

  • Solvent selection: Anhydrous DMF or THF enhances solubility of intermediates .
  • Catalyst systems: Pd(PPh₃)₄ for cross-coupling reactions, with ligand tuning (e.g., XPhos) to reduce byproducts .
  • Temperature control: Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates.
  • Workup strategies: Use of scavenger resins (e.g., QuadraSil™) to remove residual palladium .

Basic Characterization

Q. Q: What standard analytical methods confirm the compound’s structural integrity?

A: Core techniques include:

  • 1H NMR: Peaks at δ 8.5–9.0 ppm for pyrimidinyl protons, δ 3.5–4.0 ppm for morpholino groups, and δ 1.5–2.0 ppm for propan-2-ol methyl groups .
  • Melting point analysis: Consistency with literature values (e.g., 175–201°C for related thienopyrimidines) .
  • HPLC-MS: Purity >95% with [M+H]+ ion matching theoretical molecular weight .

Advanced Characterization

Q. Q: How can structural ambiguities (e.g., regioisomerism) be resolved?

A: Advanced methods:

  • 2D NMR (COSY, NOESY): Correlates proton-proton spatial relationships to confirm substitution patterns .
  • X-ray crystallography: Resolves absolute configuration, though requires high-quality single crystals .
  • IR spectroscopy: Identifies functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹) to rule out dehydration byproducts .

Biological Evaluation (Basic)

Q. Q: What in vitro assays are suitable for initial antitumor activity screening?

A: Standard protocols include:

  • Cell viability assays (MTT/XTT): Test against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition: Target-specific assays (e.g., dihydrofolate reductase for antifolate analogs) .
  • Dose-response curves: 72-hour exposure to assess potency gradients .

Biological Evaluation (Advanced)

Q. Q: How can in vivo models elucidate pharmacokinetics and mechanism of action?

A: Strategies involve:

  • Xenograft models: Subcutaneous tumor implantation in nude mice, with compound administration via oral gavage or IV .
  • Metabolite profiling: LC-MS/MS to identify active metabolites and degradation pathways .
  • Transcriptomics: RNA-seq to map gene expression changes linked to apoptosis or cell cycle arrest .

Data Contradiction Analysis

Q. Q: How should researchers address variability in biological activity across studies?

A: Critical steps:

  • Variable control: Standardize cell lines, passage numbers, and assay conditions (e.g., serum concentration) .
  • Dosage validation: Confirm compound stability in media via HPLC at multiple timepoints .
  • Statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Safety and Handling (Basic)

Q. Q: What precautions are essential for safe laboratory handling?

A: Follow guidelines:

  • PPE: Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation .
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Safety and Handling (Advanced)

Q. Q: How can environmental fate and degradation products be assessed?

A: Employ:

  • Photodegradation studies: Expose to UV light (254 nm) and analyze products via LC-MS .
  • Aquatic toxicity assays: Daphnia magna or algae growth inhibition tests to evaluate ecotoxicological risks .
  • Biodegradation screening: OECD 301F protocol to assess microbial breakdown in wastewater .

Theoretical Frameworks

Q. Q: How can research on this compound align with medicinal chemistry theories?

A: Link to:

  • Structure-Activity Relationships (SAR): Modify morpholino or pyrimidinyl groups to explore electronic effects on target binding .
  • Kinetic solubility models: Predict bioavailability using LogP and polar surface area calculations .
  • Target engagement theories: Use SPR or ITC to quantify binding affinity to hypothesized targets (e.g., kinase domains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.